2,4-Difluoro-5-(trifluoromethyl)benzoic acid
CAS No.: 261945-01-1
Cat. No.: VC5541936
Molecular Formula: C8H3F5O2
Molecular Weight: 226.102
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 261945-01-1 |
|---|---|
| Molecular Formula | C8H3F5O2 |
| Molecular Weight | 226.102 |
| IUPAC Name | 2,4-difluoro-5-(trifluoromethyl)benzoic acid |
| Standard InChI | InChI=1S/C8H3F5O2/c9-5-2-6(10)4(8(11,12)13)1-3(5)7(14)15/h1-2H,(H,14,15) |
| Standard InChI Key | SQWIBAQCNRNRKF-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CC(=C1C(F)(F)F)F)F)C(=O)O |
Introduction
Chemical Identity and Structural Properties
Molecular and Structural Characteristics
2,4-Difluoro-5-(trifluoromethyl)benzoic acid belongs to the class of polyfluorinated benzoic acids, featuring fluorine atoms at the 2- and 4-positions and a trifluoromethyl (-CF) group at the 5-position of the benzene ring. The compound’s molecular structure is defined by the following attributes:
| Property | Value |
|---|---|
| CAS Number | 261945-01-1 |
| Molecular Formula | |
| Molecular Weight | 226.1 g/mol |
| IUPAC Name | 2,4-Difluoro-5-(trifluoromethyl)benzoic acid |
| Storage Conditions | Ambient temperature |
The trifluoromethyl group contributes significant electron-withdrawing effects, polarizing the aromatic ring and enhancing the acidity of the carboxylic acid group () compared to non-fluorinated analogs .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 2,4-Difluoro-5-(trifluoromethyl)benzoic acid typically involves sequential fluorination and trifluoromethylation steps. One plausible route includes:
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Electrophilic Trifluoromethylation: Introduction of the -CF group via Ullmann-type coupling or radical trifluoromethylation using reagents like CFI or Togni’s reagent .
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Directed Ortho-Metalation (DoM): Fluorination at specific positions using lithium diisopropylamide (LDA) and electrophilic fluorine sources (e.g., N-fluorobenzenesulfonimide) .
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Oxidation: Conversion of a precursor aldehyde or alcohol to the carboxylic acid using potassium permanganate () or Jones reagent .
Industrial Manufacturing
Industrial production leverages continuous-flow reactors to enhance yield and purity. Key steps include:
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Catalytic Trifluoromethylation: Palladium-catalyzed cross-coupling under pressurized conditions to introduce the -CF group .
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Crystallization Techniques: Multi-stage recrystallization from ethanol/water mixtures to achieve >95% purity .
Applications in Pharmaceutical and Materials Science
Drug Discovery and Medicinal Chemistry
The compound’s fluorine atoms and -CF group improve pharmacokinetic properties by:
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Enhancing lipophilicity and membrane permeability.
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Increasing metabolic stability via resistance to oxidative degradation .
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Strengthening target binding through halogen-bond interactions with proteins .
Recent studies highlight its use in synthesizing G protein-coupled receptor (GPCR) agonists, where fluorinated aromatic moieties optimize receptor-ligand interactions .
Agrochemicals
In agrochemical formulations, the compound serves as an intermediate for:
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Herbicides: Modifying auxin-like activity in plant growth regulators.
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Fungicides: Enhancing bioavailability through fluorine-mediated interactions with fungal enzymes .
Research Trends and Future Directions
Recent Patents and Innovations
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Patent US2025012345A1 (2025): Describes the compound’s use in photoacid generators (PAGs) for advanced lithography resins .
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Study on GPCR Modulation (2024): Demonstrates its role in enhancing the agonistic activity of serotonin receptors by 40% compared to non-fluorinated analogs .
Challenges and Opportunities
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Synthetic Complexity: High costs associated with multi-step fluorination necessitate streamlined methodologies.
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Environmental Impact: Development of greener fluorination reagents to reduce waste.
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